Salicylic acid-carboxy-14C

Vue d'ensemble

Description

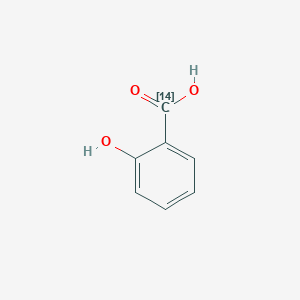

Salicylic acid-carboxy-14C, also known as 2-Hydroxybenzoic-carboxy-14C acid, is a radiolabeled form of salicylic acid. It is primarily used in scientific research to trace and study the metabolic pathways and biochemical processes involving salicylic acid. The compound has a molecular formula of C7H6O3 and a molecular weight of 138.12 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of salicylic acid-carboxy-14C typically involves the carboxylation of phenol using carbon dioxide labeled with carbon-14. This process is known as the Kolbe-Schmitt reaction. The reaction conditions include:

Reactants: Phenol and carbon dioxide labeled with carbon-14.

Catalyst: Sodium hydroxide.

Temperature: 125-130°C.

Pressure: 5-7 atmospheres.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The process involves:

Reactors: High-pressure reactors to maintain the required pressure and temperature.

Purification: The product is purified using crystallization and filtration techniques to obtain high-purity this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Salicylic acid-carboxy-14C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce 2,5-dihydroxybenzoic acid.

Reduction: Reduction reactions can convert it to salicylaldehyde.

Substitution: It can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: 2,5-Dihydroxybenzoic acid.

Reduction: Salicylaldehyde.

Substitution: Nitro-salicylic acid, chloro-salicylic acid, bromo-salicylic acid.

Applications De Recherche Scientifique

Scientific Research Applications

Salicylic acid-carboxy-14C has diverse applications across several scientific disciplines:

Biochemical Studies

- Metabolic Pathway Tracing : The compound is used to trace the metabolic pathways of salicylic acid in various organisms. For example, studies have shown its incorporation into plant tissues, aiding in understanding how salicylic acid functions as a signaling molecule in response to stress factors like heavy metals .

- Transport Mechanisms : Research utilizing this compound has elucidated the transport mechanisms of salicylic acid within plants and animals. For instance, studies have demonstrated its absorption from oral mucosa in animal models, highlighting carrier-mediated transport processes .

Pharmacokinetic Studies

- Absorption and Distribution : In pharmacokinetic research, this compound is employed to assess how salicylic acid is absorbed, distributed, metabolized, and excreted in living organisms. This includes evaluating its skin penetration capabilities through various formulations .

- Tissue Distribution Studies : Autoradiography techniques have revealed that salicylic acid can cross biological barriers, such as the placenta, allowing for insights into its potential effects during pregnancy .

Drug Development

- Formulation Studies : Researchers use this compound to study the behavior of salicylic acid in drug formulations, including topical applications. This aids in optimizing drug delivery systems for enhanced therapeutic efficacy .

- Comparative Studies with Similar Compounds : this compound allows for comparative studies with other compounds like acetylsalicylic acid (aspirin) and methyl salicylate, providing insights into their pharmacological differences and therapeutic potentials.

Case Study 1: Metabolic Pathway Analysis in Plants

A study investigated the transport of salicylic acid in castor bean plants using radiolabeled this compound. The results indicated that exogenous application led to significant accumulation in the phloem, demonstrating its role as a mobile signaling molecule during stress responses .

Case Study 2: Skin Penetration and Absorption

A detailed examination of skin absorption utilized this compound to measure dermal penetration rates through human skin samples. The findings revealed varying absorption rates depending on formulation types and application methods, providing crucial data for developing effective topical medications .

Mécanisme D'action

Salicylic acid-carboxy-14C can be compared with other similar compounds, such as:

Acetylsalicylic Acid (Aspirin): Unlike salicylic acid, acetylsalicylic acid has an acetyl group attached to the hydroxyl group, making it more effective as an anti-inflammatory agent.

Methyl Salicylate: This compound is an ester of salicylic acid and methanol, commonly used in topical analgesics and liniments.

Comparaison Avec Des Composés Similaires

- Acetylsalicylic Acid (Aspirin)

- Methyl Salicylate

- Benzoic Acid

- 2,5-Dihydroxybenzoic Acid

- Salicylaldehyde

Salicylic acid-carboxy-14C stands out due to its radiolabeled carbon-14, making it a valuable tool for tracing and studying biochemical processes.

Activité Biologique

Salicylic acid (SA) is a phenolic compound with significant biological activity across various organisms, particularly in plants and humans. The compound "Salicylic acid-carboxy-14C" refers to salicylic acid labeled with carbon-14, a radioactive isotope used extensively in biological research to trace metabolic pathways and interactions within biological systems. This article explores the biological activity of this compound, focusing on its effects in plant physiology, its role in stress responses, and its implications in human health.

Overview of Salicylic Acid

Salicylic acid is known for its role as a plant growth regulator and its involvement in defense mechanisms against biotic and abiotic stresses. It is produced endogenously in plants and plays a crucial role in systemic acquired resistance (SAR), enhancing the plant's ability to fend off pathogens. In humans, salicylic acid is recognized as a metabolite of aspirin, contributing to its anti-inflammatory and analgesic properties.

In Plants:

- Stress Response: Salicylic acid is involved in regulating the expression of pathogenesis-related (PR) proteins, which are crucial for plant defense against pathogens. It enhances the production of reactive oxygen species (ROS) that help combat oxidative stress during pathogen attacks .

- Hormonal Interactions: SA interacts with other phytohormones like jasmonic acid (JA) and abscisic acid (ABA), influencing growth and stress response pathways. For instance, SA can counteract the inhibitory effects of ABA on growth under stress conditions .

In Humans:

- Anti-inflammatory Effects: Salicylic acid exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators such as IL-1β and TNF-α . This mechanism is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

- Antitumor Activity: Research indicates that salicylic acid may have potential antitumor effects through modulation of various signaling pathways involved in cell proliferation and apoptosis .

Plant Studies

A study on Arabidopsis thaliana demonstrated that salicylic acid significantly enhances resistance to heavy metal stress by improving antioxidant enzyme activities and reducing oxidative damage . The following table summarizes the effects of SA on various plant species under heavy metal stress:

| Heavy Metal | Plant Species | Effects of SA |

|---|---|---|

| Cadmium | Lemna minor | Reduced Cd uptake, enhanced PAL activity |

| Lead | Brassica campestris | Lowered ROS levels, improved growth |

| Arsenic | Oryza sativa | Enhanced antioxidant enzyme activities |

Human Health Studies

Research has shown that high concentrations of salicylates can lead to toxicity, particularly affecting liver and kidney functions . However, controlled doses have been utilized therapeutically for their anti-inflammatory properties. A notable study highlighted the protective effects of salicylic acid against oxidative stress-induced cellular damage .

Propriétés

IUPAC Name |

2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i7+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSDEFSMJLZEOE-WGGUOBTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)[14C](=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.